Product packaging for trans-Ketoconazole(Cat. No.:CAS No. 83374-59-8)

trans-Ketoconazole

Cat. No.: B1253992
CAS No.: 83374-59-8
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-BVAGGSTKSA-N
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Description

Contextualization of Ketoconazole (B1673606) Stereoisomers and Their Significance

Ketoconazole possesses two stereogenic centers within its 1,3-dioxolane (B20135) ring, leading to four possible stereoisomers: (2S,4R)-cis, (2R,4S)-cis, (2S,4S)-trans, and (2R,4R)-trans. The commercially available form is a racemic mixture of the two cis enantiomers. allfordrugs.comwikipedia.orgedpsciences.org Studies have demonstrated that the different stereoisomers of ketoconazole exhibit varying degrees of activity against fungal targets and selectivity in inhibiting cytochrome P-450 enzymes involved in steroid biosynthesis. nih.govnih.gov This highlights the significance of stereochemistry in determining the biological profile of ketoconazole. The cis isomers have generally shown higher antifungal potency compared to the corresponding trans racemates. allfordrugs.comnih.gov

Research has explored the selective inhibition of various cytochrome P-450 enzymes by the four stereoisomers of ketoconazole. Significant differences in selectivity among the isomers have been observed for the inhibition of cytochrome P-450 enzymes involved in steroid biosynthesis, while less difference was noted for those associated with hepatic drug metabolism. nih.gov For instance, the (2S,4S)-trans isomer has been reported as the most effective against aromatase compared to other isomers. nih.gov The (2R,4R)-trans isomer, along with the (2S,4R)-cis isomer, showed equipotency in inhibiting corticoid 11 beta-hydroxylase and were more effective than their antipodes. nih.gov

Data illustrating the differential inhibitory effects of ketoconazole stereoisomers on various enzymes underscore the importance of considering each isomer individually in academic investigations.

StereoisomerInhibition of Lanosterol (B1674476) 14α-demethylase (Rat)Inhibition of Progesterone 17α,20-lyaseInhibition of Cholesterol 7α-hydroxylaseInhibition of AromataseInhibition of Corticoid 11β-hydroxylase
(2S,4R)-cisMost effective nih.govMost effective nih.govLeast effective nih.govLeast effective nih.govHighly effective nih.gov
(2R,4S)-cisLess effective than (2S,4R)-cis nih.govLess effective than (2S,4R)-cis nih.govMost effective nih.govLess effective nih.govLess effective than (2S,4R)-cis nih.gov
(2R,4R)-transLeast effective nih.govLess effective nih.govLess effective nih.govLess effective nih.govHighly effective nih.gov
(2S,4S)-transLeast effective nih.govLess effective nih.govLess effective nih.govMost effective nih.govLess effective than (2S,4R)-cis nih.gov

Note: This table is based on relative effectiveness reported in the cited source nih.gov. Specific quantitative data (e.g., IC50 values) may vary depending on the experimental conditions.

Academic Rationale for Investigating trans-Ketoconazole

The academic rationale for investigating this compound stems from the fundamental principles of stereochemistry in drug action and the potential for differential biological activities among stereoisomers. Although the trans isomers are generally considered less potent as antifungal agents compared to the cis isomers, their distinct three-dimensional structure can lead to unique interactions with biological targets. allfordrugs.comncats.ionih.gov

Research into this compound and its specific enantiomers (2S,4S and 2R,4R) contributes to the broader understanding of structure-activity relationships within the azole class. By studying the less antifungally active trans isomers, researchers can gain insights into the structural requirements for potent CYP51 inhibition and the factors that influence selectivity towards other cytochrome P-450 enzymes. nih.gov This knowledge is valuable for the rational design of new azole derivatives with improved efficacy, reduced off-target effects, and potentially altered pharmacokinetic profiles.

Furthermore, the synthesis and separation of ketoconazole stereoisomers, including the trans forms, are important academic pursuits that drive advancements in chiral chromatography and synthetic methodologies. edpsciences.orgresearchgate.net The ability to isolate and study pure stereoisomers is crucial for accurately evaluating their individual biological properties and understanding the contribution of each isomer to the activity of a mixture.

Detailed research findings on this compound often focus on its synthesis, characterization, and comparative analysis of its inhibitory effects on specific enzymes relative to the cis isomers. allfordrugs.comnih.gov These studies, while potentially showing lower antifungal activity for the trans form, provide essential data points for mapping the complex interplay between molecular shape and biological function in this important class of antifungal agents. The academic investigation of this compound, therefore, is driven by the need to fully elucidate the stereochemical aspects of azole pharmacology and inform future drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28Cl2N4O4 B1253992 trans-Ketoconazole CAS No. 83374-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-BVAGGSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83374-59-8, 142128-58-3
Record name trans-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83374-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOCONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Characterization and Structural Elucidation of Trans Ketoconazole

Advanced Spectroscopic Techniques for Isomer Differentiation

Differentiating between the cis and trans isomers of ketoconazole (B1673606), and characterizing their respective enantiomers, requires the application of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules like trans-ketoconazole. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and relative spatial arrangement of atoms can be determined. Solid-state NMR measurements, such as 2D PASS CP-MAS, can provide information on chemical shift anisotropy tensors, which are sensitive to the local environment and dynamics of different molecular moieties within the solid state researchgate.net. This technique has been applied to study the structure and dynamics of ketoconazole researchgate.net. ¹H NMR spectroscopy has also been used to determine the optical purity of cis-ketoconazole enantiomers, utilizing chiral selectors like β-cyclodextrin in the presence of (+)-L-tartaric acid researchgate.netnewdrugapprovals.org. Theoretical models based on NMR data have been developed to understand the structure of complexes formed with chiral selectors in aqueous solution newdrugapprovals.org.

Mass Spectrometry (MS) for Isomeric Identification and Purity

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, aiding in the identification and quantification of compounds and impurities. Capillary Zone Electrophoresis-Electrospray-Mass Spectrometry (CZE-ESI-MS) has been specifically utilized for the identification and quantitation of this compound as an impurity in cis-ketoconazole samples nih.govresearchgate.netresearchgate.net. This hyphenated technique combines the separation power of capillary electrophoresis with the detection capabilities of mass spectrometry. Since cis and trans ketoconazole are diastereomers, they have the same m/z values, necessitating separation prior to MS identification nih.govresearchgate.netresearchgate.net. A 0.4M ammonium (B1175870) formate (B1220265) separation buffer at pH 3.0 has been shown to enable the separation of this compound from cis-ketoconazole nih.govresearchgate.netresearchgate.net. Optimization of ESI-MS parameters is carried out to achieve sufficient sensitivity for identification and quantitation nih.govresearchgate.net. MS detection has also been coupled with CE for the identification of enantiomers after separation using chiral selectors nih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) has been used in studies involving ketoconazole, for instance, in analyzing metabolites and degradation products mdpi.comrsc.orgresearchgate.net.

Chiroptical Methods for Enantiomeric Characterization

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are used for enantiomeric characterization and the determination of absolute configuration mdpi.com. While the search results specifically mention the use of VCD for determining the absolute configuration and solution conformation of related antifungal agents like ketoconazole, itraconazole, and miconazole, the application of these methods directly to this compound is implied by its chiral nature mdpi.comacs.org. The chirality of this compound as an impurity has been demonstrated by separating its enantiomers using capillary electrophoresis with UV detection and a chiral selector like heptakis-(2,3,6-tri-O-methyl)-beta-cyclodextrin nih.govresearchgate.netresearchgate.net. Theoretical predictions of chiroptical properties can be initiated once the correct chemical structure is known, and these predictions are compared with experimental spectra for structural determination mdpi.com.

Computational Chemistry and Molecular Modeling of this compound Conformations

Computational chemistry and molecular modeling techniques play a vital role in understanding the energetic profiles, stability, and conformational behavior of molecules, including the stereoisomers of ketoconazole.

Theoretical Prediction of Stereoisomer Energetics and Stability

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies and stabilities of different stereoisomers and conformers researchgate.netmdpi.com. For compounds with multiple chiral centers, theoretical predictions need to consider all possible diastereomers mdpi.com. While specific data on the theoretical prediction of this compound stereoisomer energetics and stability were not extensively detailed in the search results, computational investigations have been performed on ketoconazole analogues to assess structural modifications nih.gov. Quantum chemical reactivity descriptors have also been obtained from optimized geometries using DFT calculations mdpi.com.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics simulations are used to study the dynamic behavior and conformational landscape of molecules over time newdrugapprovals.orgresearchgate.net. These simulations can provide insights into preferred conformations and the transitions between different conformers. Conformational analysis of relevant fragments of ketoconazole has been performed in conjunction with docking studies to build theoretical models of interactions, for example, with chiral selectors newdrugapprovals.org. Molecular modeling methods have also been used to study the interaction of ketoconazole with proteins like bovine serum albumin, providing docked structures and insights into binding interactions researchgate.net. Studies have also investigated ketoconazole-induced conformational changes in enzymes like cytochrome P450eryF osti.gov.

TechniqueApplication to this compoundKey Findings/Information
NMR Spectroscopy Stereochemical assignment, optical purity determination (indirectly via cis isomer studies)Provides structural details, used with chiral selectors for enantiomeric analysis. researchgate.netresearchgate.netnewdrugapprovals.org
Mass Spectrometry (MS) Identification and quantitation as impurity, purity assessmentCZE-ESI-MS used for separation and detection of this compound from cis-ketoconazole. nih.govresearchgate.netresearchgate.net LC-MS used for metabolite/degradation product analysis. mdpi.comrsc.orgresearchgate.net
Chiroptical Methods Enantiomeric characterization, absolute configuration determination (implied)Used for related compounds mdpi.comacs.org; chirality of trans isomer demonstrated by enantioseparation. nih.govresearchgate.netresearchgate.net
Computational Chemistry Theoretical prediction of energetics and stability (general application), structural assessmentUsed for investigating analogues nih.gov, quantum chemical calculations on optimized geometries mdpi.com.
Molecular Modeling/Dynamics Simulations Conformational analysis, interaction studies (e.g., with proteins, chiral selectors)Used to study conformations and interactions newdrugapprovals.orgresearchgate.net, investigate enzyme interactions osti.gov.

Synthetic Methodologies for Trans Ketoconazole and Stereoselective Approaches

Development of Stereoselective Synthetic Pathways to Ketoconazole (B1673606) Isomers

Stereoselective synthesis aims to produce a specific stereoisomer with high purity. While much research has focused on the synthesis of the cis isomers, approaches for the stereocontrolled synthesis of ketoconazole isomers, including the trans forms, have been explored. One method involves stereocontrolled synthesis starting from optically active dioxolane precursors. google.comgoogle.comgoogle.comgoogle.com For instance, stereoselective syntheses of both enantiomers of ketoconazole have been developed starting from commercially available (R)- or (S)-epichlorohydrin. newdrugapprovals.orgresearchgate.netdntb.gov.ua A key step in some of these syntheses involves the selective substitution of a methylene (B1212753) chlorine atom followed by crystallization to obtain specific cis or potentially trans intermediates. newdrugapprovals.orgresearchgate.net Another reported method involves transketalization reactions between 2-bromo-2',4'-dichloroacetophenone (B130626) and optically pure solketal (B138546) tosylates to directly prepare specific enantiomers, including the (2S,4R) cis enantiomer. google.comuni-wuppertal.de

Strategies for the Resolution of Racemic Ketoconazole Mixtures (Diastereomeric and Enantiomeric)

Since the chemical synthesis of ketoconazole often yields a mixture of stereoisomers, particularly the racemic cis mixture, resolution techniques are crucial for obtaining individual isomers, including trans-ketoconazole if present in the mixture or generated during the process. Resolution involves separating stereoisomers from a racemic mixture. libretexts.org

Chemical Resolution Techniques (e.g., Using Optically Active Acids)

Chemical resolution is a common method for separating enantiomers. This technique typically involves reacting the racemic mixture with an optically active chiral resolving agent to form diastereomeric salts. google.comlibretexts.orgacs.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by methods like crystallization. libretexts.orgacs.org Once separated, the pure diastereomer can be converted back to the desired enantiomer. Ketoconazole, or its intermediates, can be resolved with an optically active acid such as tartaric acid. google.comgoogle.comgoogle.comgoogle.com Other chiral acids like malic acid, mandelic acid, or N-acetyl derivatives of amino acids such as N-acetyl leucine (B10760876) can also be used to form diastereomeric salts. google.com Fractional crystallization of diastereomeric salts, for example, with (+)-camphor-10-sulfonic acid, is another method for obtaining compositions enriched in a specific enantiomer. google.com

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer alternative strategies for the resolution of racemic mixtures. researchgate.netacs.orgacs.org Enzymatic biocatalytic resolution can be used to prepare optically pure isomers from a racemic mixture. google.comgoogle.com For instance, an ester of the 2-(imidazolylmethyl)dioxolane-4-acetic acid intermediate, a precursor to ketoconazole, can be enzymatically resolved. google.comgoogle.com Biocatalysis, often involving enzymes like lipases or ketoreductases, can be employed for the selective transformation or resolution of chiral compounds or intermediates. researchgate.netacs.orgcollinsdictionary.comresearchgate.net While much of the biocatalytic resolution work in the literature focuses on intermediates or related compounds, the principle can be applied to ketoconazole or its precursors to obtain specific stereoisomers.

Purification and Isolation of this compound from Isomeric Mixtures

Once synthesized or resolved, this compound needs to be purified and isolated from mixtures containing other stereoisomers or reaction byproducts. Standard methods of resolution and purification known in the art can be employed, including simple crystallization and chromatographic resolution. google.comgoogle.com

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful tools for separating stereoisomers. researchgate.netresearchgate.netnih.gov Chiral stationary phases are essential for the chromatographic separation of enantiomers. researchgate.netresearchgate.net Studies have investigated the resolution of ketoconazole enantiomers using HPLC and SFC on chiral stationary phases based on substituted polysaccharides. researchgate.netresearchgate.net Parameters such as the type and percentage of organic modifier, pressure, and temperature can be optimized to achieve effective separation. researchgate.netnih.gov For example, SFC using an amylose-based column with ethanol (B145695) as a modifier has shown high resolution for ketoconazole enantiomers. nih.gov Preparative HPLC can be used for the isolation of purified compounds from mixtures. nih.gov

Crystallization is another method used in the purification and isolation of stereoisomers. google.comgoogle.comacs.org Fractional crystallization, particularly after the formation of diastereomeric salts, can be effective in isolating a specific stereoisomer. google.comlibretexts.org

The purity and structural identification of isolated isomers can be confirmed using analytical techniques such as HPLC, LC-MS/MS, NMR spectroscopy, and UV spectrophotometry. nih.govscholars.direct For determining the optical purity of enantiomers, techniques like 1H NMR analysis using chiral additives or HPLC on chiral stationary phases are employed. researchgate.netresearchgate.net

Biological and Mechanistic Investigations of Trans Ketoconazole Non Clinical Focus

In Vitro Studies on Cytochrome P450 Enzyme Inhibition Selectivity

Investigations into the inhibitory effects of ketoconazole (B1673606) stereoisomers on cytochrome P450 (CYP) enzymes have demonstrated significant selectivity differences, particularly between the cis and trans configurations, and among the individual enantiomers.

Beyond its effects on fungal enzymes, ketoconazole is known to interact with various mammalian CYP enzymes, particularly those involved in steroid biosynthesis and drug metabolism asm.orgmdpi.comnih.govaragen.comdrugbank.commdpi.comgoogle.comresearchgate.netoup.comtandfonline.comresearchgate.netnih.govresearchgate.netoup.comtandfonline.com. Studies using non-human systems, such as rat and swine microsomes, have provided insights into the modulation of these enzymes by individual ketoconazole stereoisomers, including the trans forms nih.gov.

Research indicates that the affinity of ketoconazole isomers for cytochrome P-450 enzymes involved in steroid synthesis is highly dependent on the stereochemistry of the entire molecule nih.gov. For instance, the trans-(2R,4R) and cis-(2S,4R) isomers were found to be equipotent in inhibiting corticoid 11β-hydroxylase (CYP11B1) and were significantly more effective than their antipodes in rat systems nih.gov. In contrast, the trans-(2S,4S) isomer demonstrated the highest efficacy against aromatase (CYP19A1) when tested against rat and swine enzymes nih.gov. Little selectivity among the isomers was observed for inhibition of cholesterol side chain cleavage enzyme (CYP11A1) or xenobiotic hydroxylases nih.gov.

The following table summarizes some of the reported relative inhibitory effects of ketoconazole stereoisomers on specific mammalian CYP enzymes in non-human systems:

Mammalian Enzyme (Species)(2S,4R)-cis(2R,4S)-cis(2R,4R)-trans(2S,4S)-transRelative Potency ObservationCitation
Lanosterol (B1674476) 14α-demethylase (Rat)Most EffectiveMuch Less EffectiveMuch Less EffectiveMuch Less Effective(2S,4R) > (2R,4S) >>> (2R,4R) = (2S,4S) nih.gov
Progesterone 17α,20-lyase (Rat/Swine)Much GreaterEqualGreaterMuch Greater(2S,4R) >>> (2S,4S) > (2R,4R) = (2R,4S) nih.gov
Cholesterol 7α-hydroxylase (Rat/Swine)Less EffectiveGreaterGreaterGreater(2R,4S) > (2S,4S) > (2R,4R) > (2S,4R) nih.gov
Aromatase (CYP19A1) (Rat/Swine)Much Less EffectiveEqualEqualMuch Greater(2S,4S) >>> (2R,4R) = (2R,4S) > (2S,4R) nih.gov
Corticoid 11β-hydroxylase (CYP11B1) (Rat)EquipotentMuch Less EffectiveEquipotentMuch Less Effective(2S,4R) = (2R,4R) >>> antipodes nih.gov
Cholesterol side chain cleavageLittle DifferenceLittle DifferenceLittle DifferenceLittle DifferenceLittle selectivity observed among isomers nih.gov
Xenobiotic hydroxylaseLittle DifferenceLittle DifferenceLittle DifferenceLittle DifferenceLittle selectivity observed among isomers nih.gov

The presence of two chiral centers in ketoconazole leads to the existence of four stereoisomers, exhibiting both enantiospecificity and diastereoselectivity in their interactions with enzymes nih.govplos.org. The differential inhibitory profiles of these isomers against various CYP enzymes highlight this selectivity nih.gov. As detailed in the previous section and the table above, the potency of inhibition varies significantly among the stereoisomers depending on the specific enzyme target nih.gov. This demonstrates that the precise three-dimensional structure of each isomer dictates its binding affinity and inhibitory effect on different enzymes. The trans isomers, (2R,4R) and (2S,4S), show distinct patterns of inhibition compared to the cis isomers and relative to each other for specific enzymes like CYP19A1 and CYP11B1 nih.gov.

Modulation of Mammalian Cytochrome P450 Enzymes (e.g., CYP3A4, CYP19A1, CYP21, CYP11B1) in Non-Human Systems

Cellular Pathway Modulation in Model Organisms and Non-Human Cell Lines

The modulation of cellular pathways by ketoconazole, particularly the ergosterol (B1671047) biosynthesis pathway in fungi, is a well-established mechanism plos.orgfrontiersin.orgresearchgate.netasm.orgmdpi.comnih.govnih.govfrontiersin.orgnih.gov. Studies in model organisms like Saccharomyces cerevisiae have been crucial in understanding these effects.

Effects on Sterol Biosynthesis Pathways in Fungal Models (e.g., Saccharomyces cerevisiae)

Structure-Activity Relationship (SAR) Studies of trans-Ketoconazole and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence biological activity. For ketoconazole and its analogues, SAR investigations aim to identify molecular features critical for potent antifungal activity and target interaction. These studies often involve synthesizing compounds with specific structural modifications and evaluating their biological effects, such as enzyme inhibition or antifungal efficacy against various fungal species lookchem.comconicet.gov.ar. The presence of stereoisomers, such as the cis and trans forms of ketoconazole, adds another layer of complexity to SAR analysis, as subtle differences in three-dimensional structure can significantly impact biological interactions.

Investigating Structural Modifications and Their Impact on Biological Activity

Research into ketoconazole analogues involves modifying different parts of the molecule to assess the impact on antifungal potency and spectrum. One area of investigation has explored replacing the 2,4-dichlorophenyl group present in the ketoconazole structure with other moieties. A study investigating novel ketoconazole analogues based on the replacement of the 2,4-dichlorophenyl group with a 1,4-benzothiazine moiety computationally investigated these compounds as potential inhibitors of Candida albicans CYP51 researchgate.netnih.gov.

Preliminary microbiological studies from this research indicated that while a racemic cis analogue showed good in vivo activity comparable to ketoconazole, the racemic trans-7 analogue demonstrated superior activity researchgate.netnih.gov. This finding highlights the importance of stereochemistry, specifically the trans configuration in this analogue series, for enhancing biological activity. The incorporation of the 1,4-benzothiazine moiety as a bioisosteric replacement for the 2,4-dichlorophenyl group, coupled with the trans configuration, appears to be a favorable structural modification for improved antifungal effects against Candida albicans CYP51 researchgate.netnih.gov.

Early synthetic work on compounds related to ketoconazole also involved the preparation of cis/trans mixtures, from which pure isomers, including the trans isomer, could be isolated and potentially evaluated for biological activity, underscoring the historical interest in the distinct properties of these stereoisomers amazonaws.com.

Ligand-Target Interactions: Computational Docking and Binding Affinity

Computational docking studies are valuable tools for predicting the binding modes and affinities of ligands, such as ketoconazole and its analogues, to their biological targets. These studies provide insights at the molecular level, helping to explain observed differences in biological activity based on structural variations. The primary target for the antifungal action of ketoconazole is fungal CYP51, a cytochrome P450 enzyme mdpi.commdpi.comnih.govnih.gov.

Molecular docking studies have been conducted to assess the interaction of ketoconazole and its analogues with CYP51 from various fungal species, including Candida albicans mdpi.comnih.govnih.gov. These studies typically calculate binding energies, which serve as an indicator of the stability and strength of the ligand-target interaction; more negative binding energies generally suggest stronger binding affinity meddiscoveries.org.

For instance, molecular docking studies on the interaction of a ketoconazole-fumaric acid cocrystal with Candida albicans sterol 14α-demethylase (PDB id: 5FSA) revealed that the cocrystal interacted more efficiently with the enzyme compared to ketoconazole alone, indicating enhanced binding affinity mdpi.com. The ketoconazole-fumaric acid cocrystal exhibited a binding energy of -12.54 ± 0.23 kcal mol−1, which was lower (indicating stronger binding) than that of ketoconazole (-11.46 ± 0.21 kcal mol−1) and the original ligand posaconazole (B62084) (-12.08 ± 0.14 kcal mol−1) mdpi.com. While this study focused on a cocrystal, it demonstrates how modifications or associations with ketoconazole can influence its binding to CYP51.

Computational investigations, including docking, were utilized in the study comparing novel ketoconazole analogues with a 1,4-benzothiazine moiety, including the racemic trans-7 analogue, to assess their potential for inhibiting Candida albicans CYP51 researchgate.netnih.gov. Although specific comparative binding energy values between the cis and trans analogues were not detailed in the available snippets, the computational approach was integral to understanding how the structural changes, including stereochemistry, might influence the interaction with the target enzyme and correlate with the observed differences in biological activity researchgate.netnih.gov.

Other computational studies have explored the interaction of ketoconazole with different biological targets, such as human Topoisomerase I, where ketoconazole showed a binding energy of -8.2 kcal/mol or -8.4 kcal/mol, comparable to the standard drug irinotecan (B1672180) (-8.4 kcal/mol) meddiscoveries.org. Docking studies have also investigated ketoconazole's interaction with DNA, suggesting an intercalation mode of binding involving hydrogen bonds, hydrophobic, and van der Waals interactions, with binding constants calculated at different pH values researchgate.net. Ketoconazole has also been studied computationally for its interaction with human CYP3A4, revealing cooperative binding behavior acs.org. However, for understanding the antifungal mechanism and SAR of this compound and its analogues, the interactions with fungal CYP51 are of primary relevance.

Pharmacokinetic and Metabolic Fate of Trans Ketoconazole Pre Clinical, Non Human Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes (Non-Human)

In vitro studies using hepatic microsomes from non-human species are instrumental in identifying the enzymes involved in the metabolism of trans-ketoconazole and characterizing the resulting metabolites. Ketoconazole (B1673606) undergoes extensive hepatic metabolism mdpi.comnih.govcore.ac.uk.

Role of Specific Enzyme Systems in Biotransformation (e.g., CYP3A, FMO)

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, is a major contributor to the metabolism of ketoconazole mdpi.comdrugbank.comnih.govresearchgate.netsrce.hr. CYP3A4 is known as the primary enzyme involved in the metabolism of racemic ketoconazole drugbank.comsrce.hr. Studies investigating the inhibitory effects of ketoconazole stereoisomers on CYP3A enzymes have shown differential potency. For instance, the trans-enantiomer KTZ 2S,4S potently inhibited quinine (B1679958) metabolism catalyzed by human liver microsomes, CYP3A4, and CYP3A5 nih.gov. This suggests that CYP3A enzymes play a role in the biotransformation of this compound.

Characterization of Oxidative and Degradation Metabolites

Ketoconazole is extensively metabolized into a large number of inactive metabolites, often exceeding 22 in number hres.ca. The metabolic pathways include oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings, oxidative O-dealkylation, and aromatic hydroxylation mdpi.comcore.ac.ukdrugbank.comsrce.hr.

N-deacetyl ketoconazole (DAK) has been reported as a major metabolite in mice . This metabolite is generated by CYP3A4 and can be further metabolized by FMO to a potentially reactive dialdehyde (B1249045) form srce.hrmdpi.com. Other metabolites resulting from CYP3A4-mediated oxidation of the imidazole moiety include M2, M3, M4, and M5 drugbank.com. M2 appears to be a major metabolite resulting from oxidation of the imidazole moiety drugbank.com. Oxidative degradation products of ketoconazole have also been identified under stress conditions in vitro, including an N-oxide nih.gov.

While specific metabolic profiles solely for this compound stereoisomers are not extensively detailed in the provided sources, the general metabolic pathways identified for racemic ketoconazole and its metabolites in non-human hepatic microsomes, involving CYP and FMO enzymes leading to various oxidative and degradation products, are likely applicable to the trans isomers as well.

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., Rats, Mice)

Animal studies provide insights into the in vivo pharmacokinetic behavior of ketoconazole, including the trans stereoisomers. Ketoconazole is rapidly absorbed after oral administration in various animal species, including rats, rabbits, guinea pigs, and dogs fda.gov.

Systemic and Tissue Distribution Profiles

Following oral administration, ketoconazole distributes widely among tissues nih.govdrugbank.com. In rats, oral dosing resulted in distribution to the placenta and uterus at higher levels compared to ovaries, vagina, and fetuses fda.gov. In pregnant guinea pigs, intravenous administration led to lower fetal tissue levels compared to the dams fda.gov. Ketoconazole has also been found to enter breast milk and cross the placenta in animal studies drugbank.comfda.gov. In a study in rats following topical ocular administration, ketoconazole showed higher concentrations in the cornea, retina, and vitreous humour compared to plasma srce.hrresearchgate.net. The mean concentrations in these tissues decreased over time srce.hrresearchgate.net.

Plasma protein binding of ketoconazole is high, approximately 84% bound to plasma albumin with an additional 15% associated with blood cells, resulting in only about 1% free drug nih.govdrugbank.com. Animal studies indicate strong binding to the cytochrome P-450 mono-oxygenase complex nih.gov.

Excretion Pathways and Metabolite Clearance

The major route of elimination for ketoconazole and its metabolites in animal models is excretion via the feces, primarily through biliary excretion nih.govcore.ac.uk. In male and female rats, a significant portion of an oral dose is excreted in both urine and feces within 24 hours, with most excretion occurring via the feces fda.gov. Within 4 days of dosing, rats excreted at least 95% of the total dose fda.gov. Only a small percentage of unmetabolized ketoconazole is found in urine, with a larger percentage in fecal samples core.ac.ukfda.gov. Biliary excretion in rats has been shown to account for a significant percentage of the administered dose nih.gov.

Ketoconazole undergoes extensive metabolism before excretion nih.govfda.gov. The prolonged fecal excretion of radioactivity from an intravenous dose in rats was likely due to the slow elimination of ketoconazole metabolites nih.gov.

Comparative Pharmacokinetic and Metabolic Profiling of Ketoconazole Stereoisomers in Pre-Clinical Models

Studies comparing the pharmacokinetics and metabolism of ketoconazole stereoisomers in pre-clinical models highlight potential differences in their disposition. Ketoconazole racemate consists of cis-(2S,4R) and cis-(2R,4S) enantiomers wikipedia.org. While the term "this compound" specifically refers to stereoisomers with a trans configuration around the dioxolane ring, some studies refer to the cis- enantiomers as (+) and (-) or by their configurations (2S,4R and 2R,4S).

In a study in rats administered racemic ketoconazole intravenously or orally, (+)-KTZ plasma concentrations were consistently higher than (-)-KTZ (referring to the cis- enantiomers) nih.gov. The half-life for both enantiomers increased with higher doses nih.gov. Stereoselectivity in ketoconazole pharmacokinetics in rats was attributed to plasma protein binding, although other processes like transport or intestinal metabolism might also contribute nih.gov. The unbound fraction of the (-) enantiomer was up to threefold higher than that of the (+) enantiomer nih.gov.

While direct comparative studies focusing solely on the trans stereoisomers versus other stereoisomers in terms of detailed pharmacokinetic and metabolic profiles in pre-clinical models are limited in the provided search results, the observed stereoselectivity in the pharmacokinetics of the cis- enantiomers in rats suggests that similar differences may exist among the trans stereoisomers and when compared to the cis- isomers. Differential inhibition of CYP3A enzymes by different ketoconazole enantiomers has been observed in vitro, further supporting the idea of stereoselective metabolic interactions nih.gov.

Analytical Methodologies for Trans Ketoconazole Separation, Identification, and Quantification

Chromatographic Techniques for Stereoisomer Resolution and Purity Assessment

Chromatographic methods are widely employed for the separation of ketoconazole (B1673606) stereoisomers due to their ability to differentiate compounds based on their interactions with a stationary phase and a mobile phase. Chiral chromatography is particularly relevant for resolving enantiomers and diastereomers like cis- and trans-ketoconazole.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a prevalent technique for the separation and analysis of ketoconazole and its impurities. The use of chiral stationary phases (CSPs) in HPLC allows for the direct separation of enantiomers and diastereomers. Studies have explored different CSPs and mobile phase compositions to achieve effective resolution of ketoconazole stereoisomers. For instance, polysaccharide-based CSPs have demonstrated excellent recognition capabilities for various chiral fungicides, including ketoconazole, particularly when derivatized with phenylcarbamate groups. fishersci.fi

Besides CSPs, chiral mobile phase additives can also be utilized with conventional reversed-phase columns (e.g., C18) to induce chiral separation. The addition of certain β-cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to the mobile phase has been shown to effectively separate ketoconazole enantiomers. fishersci.ca One reported method achieved a resolution of 2.05 for ketoconazole enantiomers using a C18 column and a mobile phase containing methanol, sodium dihydrogen phosphate (B84403), SBE-β-CD, and triethylamine. fishersci.ca

An isocratic HPLC method has also been developed for the determination of ketoconazole and its related impurities, including this compound (identified as EP Impurity-C), in pharmaceutical formulations like foam. This method utilized a C8 column with a mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. uni.lu Forced degradation studies indicated that this compound was a predominant impurity after peroxide degradation. guidetopharmacology.org

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) offers an alternative chromatographic approach for chiral separations, often providing faster analysis times and different selectivity compared to HPLC. SFC has been applied to the chiral separation of antifungal drugs, including ketoconazole enantiomers. nih.govnih.gov SFC systems utilizing columns packed with CSPs, such as amylose-based phases, and supercritical CO2 as the eluent have been described for the separation of mixtures containing multiple antimycotic drugs. nih.gov

Capillary Electrophoresis (CE) with Chiral Selectors (e.e., Cyclodextrins)

Capillary Electrophoresis (CE), particularly electrokinetic chromatography (EKC), is a powerful technique for the chiral separation of ketoconazole stereoisomers, offering advantages such as high efficiency and low consumption of chiral selectors and solvents. fishersci.ca Cyclodextrins (CDs) and their derivatives are commonly employed as chiral selectors in CE due to their ability to form inclusion complexes of differing stability with enantiomers. fishersci.camims.com

Heptakis-(2,3,6-tri-O-methyl)-beta-cyclodextrin (TMβCD) has been successfully used as a chiral selector in CE for the separation of ketoconazole stereoisomers. fishersci.canih.govthegoodscentscompany.com One method achieved the resolution of the four ketoconazole stereoisomers within 17 minutes using a phosphate buffer containing TMβCD and sodium dodecyl sulfate (B86663) (SDS). nih.govthegoodscentscompany.comfishersci.no Another study demonstrated the separation of ketoconazole enantiomers using β-cyclodextrin (β-CD) and hydroxypropyl-β-CD (HP-β-CD) as chiral selectors in CE. mims.com

CE methods using cyclodextrins have been developed and optimized for the chiral separation of ketoconazole enantiomers, with studies investigating the influence of factors such as CD concentration, buffer pH, and applied voltage on separation efficiency and resolution. fishersci.canih.gov

Advanced Hyphenated Techniques for Impurity Profiling and Quantification

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry, providing enhanced sensitivity and specificity for impurity profiling and quantification.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Trace Analysis and Structural Confirmation

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a sensitive and specific technique widely used for the analysis of pharmaceutical compounds and their impurities, including ketoconazole and its stereoisomers, often in complex matrices like biological fluids. Chiral HPLC-MS/MS methods have been developed and validated for the quantitative analysis of ketoconazole enantiomers, enabling the determination of individual stereoisomer concentrations. These methods typically involve chromatographic separation on a chiral stationary phase followed by detection using a triple quadrupole mass spectrometer, monitoring specific mass transitions for the analyte and an internal standard. HPLC-MS/MS is valuable for trace analysis and confirming the structure of impurities like this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Impurity Identification

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is a powerful hyphenated technique for the analysis of polar and charged compounds, offering high separation efficiency and orthogonal selectivity compared to HPLC-MS. CE-MS, specifically Capillary Zone Electrophoresis-Electrospray Ionization-Mass Spectrometry (CZE-ESI-MS), has been successfully applied for the identification and quantification of this compound as an impurity in cis-ketoconazole. guidetopharmacology.org

Since this compound and cis-ketoconazole are diastereomers, they have the same mass-to-charge ratio (m/z) values, necessitating effective separation prior to MS detection for individual identification and quantification. guidetopharmacology.org CE provides this separation capability. By optimizing the separation buffer composition, such as using ammonium formate buffer at a specific pH, this compound can be separated from cis-ketoconazole before entering the mass spectrometer. guidetopharmacology.org The hyphenation with MS allows for the definitive identification of the separated impurity based on its mass spectrum. This approach has been used to quantify this compound levels in cis-ketoconazole standards and pharmaceutical formulations. guidetopharmacology.org

Method Validation Strategies for Quantitative Analysis of this compound

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, particularly when it exists as an impurity or related substance to cis-ketoconazole (the primary active pharmaceutical ingredient), validation ensures the accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness of the method. These validation characteristics are typically assessed following established guidelines, such as those provided by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the updated Q2(R2) and Q14 guidelines ikev.orgfda.govich.orgeuropa.euslideshare.net.

Specificity is a fundamental aspect of validation for this compound analysis, requiring the method to accurately measure the trans isomer in the presence of other components that may be present in the sample matrix, including the cis isomer, related substances, degradation products, and excipients ikev.orgich.org. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly employed for this separation. Demonstrating specificity often involves analyzing samples spiked with known impurities and excipients to show adequate separation and no interference with the this compound peak ikev.orgich.org. Peak purity tests using techniques like diode array detection or mass spectrometry can further confirm the specificity of the this compound peak ikev.org.

Linearity evaluates the method's ability to produce results that are directly proportional to the concentration of this compound within a defined range ikev.orgich.org. This is typically established by analyzing a series of solutions with varying concentrations of this compound. A minimum of five concentration levels is generally recommended for linearity assessment ikev.org. The results are often evaluated using regression analysis, examining parameters such as the correlation coefficient, y-intercept, slope of the regression line, and residual sum of squares ikev.org. For impurity testing, linearity should cover the range from the reporting level of impurities up to a certain percentage (e.g., 120%) of the specification acceptance criterion for the main analyte if performed as a single test ich.org.

The quantitative analysis of impurities like this compound requires the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) ikev.orgich.org. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision ikev.orgich.org. These limits are crucial for monitoring impurities at low levels as required by regulatory guidelines nih.gov.

Accuracy assesses the closeness of the results obtained by the method to the true value ikev.orgich.org. This can be determined by analyzing samples of known purity (e.g., reference materials) or by spiking a matrix with known amounts of this compound and measuring the recovery ikev.orgich.org. Accuracy should be established across the specified range of the analytical procedure ich.org.

Precision evaluates the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample ikev.orgich.org. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility ikev.org. Repeatability, or intra-assay precision, is evaluated by analyzing multiple replicate injections of a sample under the same conditions over a short period ich.org. Intermediate precision considers variations within the same laboratory, such as different analysts, different days, or different equipment ich.org. Reproducibility assesses the precision between different laboratories ikev.org. For impurity tests, precision studies investigate the variability in the determination of impurities ich.org.

The range of the analytical method is the interval between the upper and lower concentrations of this compound for which the method has demonstrated suitable accuracy, precision, and linearity ikev.org. For impurity tests, the range is typically from the quantitation limit to a level above the specification limit ich.org.

Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters ikev.org. This assessment is typically conducted during the method development phase fda.gov. Parameters that might be investigated include variations in mobile phase composition, flow rate, column temperature, and pH ikev.orgusp.org.

System suitability testing is an integral part of chromatographic methods for quantitative analysis ikev.orgfda.gov. It is performed before or during the analysis of samples to ensure that the chromatographic system is functioning correctly and that the required resolution, sensitivity, and reproducibility are achieved ikev.org.

While specific detailed validation data solely focused on this compound as the primary analyte is less commonly reported compared to methods for cis-ketoconazole, studies focusing on the analysis of ketoconazole and its related impurities, including this compound (often referred to as an impurity), provide insights into the validation parameters applied. For instance, HPLC methods developed for the quantitative assessment of related substances in ketoconazole formulations have been validated according to ICH guidelines, covering parameters such as specificity, linearity, accuracy, and precision nih.govcolab.wsxjtu.edu.cn. These methods aim to separate and quantify impurities present at levels typically ranging from 0.05% to 1.0% relative to the main compound colab.ws.

An example of validation parameters and typical acceptance criteria, based on general ICH guidelines for quantitative impurity analysis and relevant studies on ketoconazole and its impurities, is presented in the table below. It is important to note that specific acceptance criteria may vary depending on the required sensitivity and the regulatory context.

Validation CharacteristicTypical Assessment ApproachTypical Acceptance Criteria (for Impurities)
Specificity Analysis of samples spiked with known impurities, degradants, and excipients; Peak purity.Separation of this compound from other components; No significant interference.
Linearity Analysis of multiple concentrations within the specified range.Correlation coefficient (r) > 0.99; Acceptable y-intercept and residual sum of squares.
Accuracy Analysis of spiked samples at different concentration levels (e.g., 80%, 100%, 120%).Mean recovery within a defined range (e.g., 95-105%); % Relative Standard Deviation (RSD) within limits.
Precision Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts).RSD values within defined limits (e.g., < 10% for impurities at specification level, < 20% at LOQ). fabad.org.tr
Range Established from LOQ up to a level above the expected or specified impurity limit.Demonstrated linearity, accuracy, and precision within this range.
LOD Signal-to-Noise ratio (S/N) of approximately 3:1.Lowest detectable concentration.
LOQ S/N ratio of approximately 10:1; Demonstrated accuracy and precision.Lowest quantifiable concentration with acceptable performance.
Robustness Evaluation of method performance under small variations in parameters (e.g., pH, flow rate).Results remain within acceptable limits under tested variations.
System Suitability Analysis of system suitability solution before sample analysis.Meeting criteria for parameters like resolution, tailing factor, and plate count.

Quantitative analysis methods for ketoconazole and its impurities, including this compound, have shown good validation results. For example, an RP-HPLC method for ketoconazole determination demonstrated linearity with a correlation coefficient of 0.9969 in the range of 0.05-8 µg/mL fabad.org.tr. Precision and accuracy results were within acceptable limits, with RSD values below 15% for the LLOQ and below 20% for other levels fabad.org.tr. Another validated HPLC method for ketoconazole and related impurities showed accuracy and precision determined by recovery studies at 80%, 100%, and 120% levels, with recoveries between 99.6% and 100.2% and RSD no more than 1.2% colab.ws.

The validation process for the quantitative analysis of this compound is essential to ensure the reliability and accuracy of the results, particularly for quality control and regulatory purposes where the precise quantification of impurities is required.

Chemical Stability and Degradation Kinetics of Trans Ketoconazole

Intrinsic Chemical Stability Profiling (e.g., pH, Temperature, Light)

The intrinsic chemical stability of ketoconazole (B1673606), which includes both cis and trans isomers, is significantly influenced by environmental factors such as pH, temperature, and light. Ketoconazole is known to be unsteady in inappropriate formulations, particularly in aqueous media. scribd.comnih.gov

pH plays a crucial role in the degradation of ketoconazole. Studies have shown that ketoconazole is least stable at pH 1 among the pH values studied (pH 1-9). scribd.comnih.govresearchgate.netcabidigitallibrary.org The degradation rate constants are higher at pH 1, suggesting that ketoconazole is subject to specific acid catalysis. researchgate.netresearchgate.net Conversely, formulations appear to be more stable at higher pH values. scribd.comnih.govresearchgate.netcabidigitallibrary.org

Temperature also impacts ketoconazole stability. Increased thermal energy contributes to degradation. researchgate.netresearchgate.net For instance, in a pH 7 formulation, approximately 99% of ketoconazole remained after 6 months at 25°C, while only about 85% remained at 50°C over the same period. researchgate.netresearchgate.net However, some studies on ketoconazole-loaded nanoparticles suggest that temperature might have a minimal effect on stability within certain lipid matrices. mdpi.com

While the provided search results primarily discuss the stability of ketoconazole in general, which is typically the cis isomer in most formulations, the principles of degradation mechanisms under varying pH and temperature conditions are generally applicable to both isomers, although specific rates might differ. Information specifically detailing the intrinsic stability of isolated trans-ketoconazole under these conditions was not explicitly found in the search results.

Light can also induce degradation of ketoconazole. Photostability studies have shown that ketoconazole can be completely degraded upon exposure to UV-C radiation and daylight, leading to the formation of photodegradation products. researchgate.netnih.gov

Here is a summary of ketoconazole stability under different conditions based on the search results:

ConditionEffect on StabilityReference
Low pH (e.g., pH 1)Least stable, higher degradation rate constants scribd.comnih.govresearchgate.netcabidigitallibrary.org
High pH (e.g., pH 7)More stable scribd.comnih.govresearchgate.netcabidigitallibrary.org
Increased TemperatureIncreased degradation researchgate.netresearchgate.net
Light (UV-C, Daylight)Can lead to complete degradation and photoproducts researchgate.netnih.gov

Identification of Degradation Products and Pathways (e.g., Acid Catalysis, Oxidation)

Ketoconazole undergoes degradation through several pathways, primarily specific acid catalysis and oxidation. researchgate.netresearchgate.netmdpi.com

Specific acid catalysis is identified as a major degradation pathway for ketoconazole, particularly at low pH. scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net The degradation rate is mainly catalyzed by the hydronium ion present in the solution. researchgate.net

Oxidation is another significant degradation pathway. researchgate.netresearchgate.net Studies have shown that one of the degradation pathways of ketoconazole is oxidation. researchgate.netresearchgate.net Oxidative degradation can lead to the formation of an N-oxide derivative, which is caused by the oxidation of the nitrogen atom in the piperazine (B1678402) ring, introducing an additional oxygen atom. mdpi.com

Acidic and basic hydrolysis can result in a demethylated degradation product formed by the cleavage of the ketoconazole structure. mdpi.com

Research has also identified specific degradation products. An HPLC-TOF-MS and HPLC study identified two compounds, "ketoconazole impurity B′ optical isomer" and "ketoconazole impurity E," as related substances and degradation products found during stability testing of a ketoconazole and clobetasol (B30939) propionate (B1217596) cream. xjtu.edu.cn Another study on a liquid formulation of ketoconazole stored for about three years at room temperature identified four degradation products, suggesting that oxidation appeared to be essential for their generation. scholars.direct One major degradant observed under oxidative stress conditions is an N-oxide, with a mass increase of 16 amu from the parent drug. nih.gov

The efficacy and safety of ketoconazole degradation products might be unaffected in some cases, as the pharmacophore, including the imidazole (B134444) ring essential for antifungal activity, can remain intact following hydrolysis and oxidation. mdpi.com

Kinetic Modeling of Degradation Processes (e.g., Activation Energy, Entropy of Activation)

The degradation of ketoconazole often follows pseudo first-order kinetics, particularly in aqueous solutions under specific conditions. researchgate.net The observed rate constant (Kobs) can be described by an equation that highlights the catalysis by the hydronium ion. researchgate.net

Based on the transition-state theory, thermodynamic parameters such as the free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS) have been calculated for ketoconazole degradation. scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net

The entropy of activation (ΔS) has been calculated and found to be negative, indicating that the activated complex is more constrained than the individual species. scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net The free energy of activation (ΔG) has been estimated to be around 30 kcal mol⁻¹. scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net Both ΔG and ΔH are positive, suggesting that the activated complex has higher energy levels than the reactants. researchgate.net

The activation energy (Ea) for ketoconazole degradation has been calculated to be approximately 18 kcal. scribd.comresearchgate.netresearchgate.net

In some formulations, such as ketoconazole-loaded nanoparticles, the degradation has been observed to follow zero-order kinetics, suggesting a constant degradation rate independent of the drug concentration, potentially influenced by the formulation matrix. mdpi.com

Here is a table summarizing some kinetic parameters:

ParameterValue (approximate)ConditionsReference
Activation Energy (Ea)18 kcal/molAqueous formulations scribd.comresearchgate.netresearchgate.net
Free Energy of Activation (ΔG)30 kcal/molAqueous formulations scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net
Entropy of Activation (ΔS)NegativeAqueous formulations scribd.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net
Kinetic Order (aqueous)Pseudo first-orderpH-dependent researchgate.net
Kinetic Order (nanoparticles)Zero-orderWithin lipid nanoparticle matrix mdpi.com

Influence of Excipients and Environmental Factors on Isomeric Integrity

The presence and concentration of excipients can affect ketoconazole stability. For example, the increase in butylated hydroxytoluene antioxidant levels from 0.05% to 0.4% adversely affected the stability of ketoconazole in one study. scribd.comresearchgate.netcabidigitallibrary.orgresearchgate.net The viscosity of a formulation, influenced by excipients like carbopol, can also play a role, with higher viscosity formulations being more stable at high pH because carbopol is stable at basic pH and protected ketoconazole. scribd.comnih.govresearchgate.netcabidigitallibrary.org

The concentration of ketoconazole itself in the formulation appears to have a low influence on the degradation mechanisms. scribd.comnih.govresearchgate.netcabidigitallibrary.org

Environmental factors beyond pH, temperature, and light, such as the formulation matrix (e.g., lipid nanoparticles), can influence degradation kinetics and potentially protect the drug from chemical, physical, and photolytic degradation. acs.orgnih.gov The interaction between ketoconazole and excipients, such as organic acids in coamorphous systems, can also impact physical stability by affecting molecular mobility and crystallization propensity. nih.gov Stronger interactions between ketoconazole and the acid excipient can lead to decreased molecular mobility, contributing to enhanced physical stability. nih.gov

Emerging Research Perspectives and Future Directions in Trans Ketoconazole Studies

Novel Applications of trans-Ketoconazole as a Biochemical Probe or Research Tool

While cis-ketoconazole is widely recognized for its inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP3A4 and fungal lanosterol (B1674476) 14α-demethylase (CYP51A1) acs.orgcnr.itcore.ac.uk, the specific applications of this compound as a biochemical probe are less extensively documented. Research into the distinct biological activities and metabolic profiles of individual ketoconazole (B1673606) stereoisomers suggests potential for this compound as a tool to differentiate or probe specific biological pathways or enzyme interactions where its activity or selectivity differs from the cis isomer nih.gov.

Studies have shown that the different stereoisomers of ketoconazole exhibit varying degrees of selectivity in inhibiting cytochrome P-450 enzymes involved in steroid biosynthesis nih.gov. For instance, the trans-(2S,4S) isomer (also referred to as isomer 5 in one study) demonstrated the most effectiveness against aromatase compared to other stereoisomers nih.gov. The trans-(2R,4R) isomer (isomer 3) and the cis-(2S,4R) isomer (isomer 2) were found to be equipotent in inhibiting corticoid 11 beta-hydroxylase and more effective than their antipodes nih.gov. These observed differences in enzyme inhibition profiles among the stereoisomers suggest that this compound, or its individual enantiomers, could serve as selective biochemical probes to investigate the roles of specific CYP enzymes in various biological processes or metabolic pathways where the cis isomer might have broader or different effects.

Furthermore, the presence of this compound as an impurity in cis-ketoconazole preparations has led to the development of analytical methods for its identification and quantification researchgate.net. The need to separate and analyze this compound highlights its relevance as a subject of study in quality control and pharmaceutical analysis, indirectly positioning it as a reference standard or probe in such analytical procedures.

Derivatization and Scaffold Modification for Academic Exploration of Biological Activity

Academic research is increasingly exploring the modification of existing drug scaffolds to develop new chemical entities with altered or improved biological activities. Ketoconazole, with its well-defined structure and known interactions with CYP enzymes, serves as a valuable scaffold for such investigations nih.gov. While most derivatization efforts have focused on the cis isomer due to its antifungal activity, the trans isomer also presents an opportunity for academic exploration.

Modifications to the ketoconazole structure, particularly around the piperazine (B1678402) ring, have been investigated to potentially enhance antifungal or introduce other biological activities nih.gov. For example, piperazine-modified ketoconazole derivatives have shown increased activity against certain fungal and trypanosomatid pathogens in academic studies nih.gov. Although this research primarily utilized ketoconazole as a general scaffold, exploring similar modifications specifically on the this compound structure could reveal novel structure-activity relationships and potentially uncover new biological activities distinct from those of the cis isomer.

Academic research might involve synthesizing libraries of this compound derivatives with various substituents or modifications to systematically investigate their interactions with a range of biological targets, including different enzyme classes or receptors. This could lead to the identification of this compound derivatives with selective activities that make them useful as pharmacological tools or lead compounds for further development, independent of antifungal applications.

Advances in Computational Modeling for Stereoisomer Behavior and Interaction Prediction

Computational modeling plays a crucial role in understanding the behavior of molecules, predicting their interactions with biological targets, and elucidating the basis for stereoselectivity. For complex molecules like ketoconazole, which exists as multiple stereoisomers, computational approaches are invaluable in studying the subtle differences in their three-dimensional structures, energy landscapes, and binding affinities.

Advanced computational techniques, such as molecular dynamics simulations and free-energy calculations, have been applied to study the interactions of ketoconazole with enzymes like cytochrome P450 3A4 acs.org. These studies can provide insights into how different stereoisomers might orient themselves within the enzyme's active site and the forces driving their binding. For this compound, computational modeling can help predict its preferred conformations, its potential binding modes to various proteins, and how these differ from the cis isomer.

Furthermore, computational methods, including molecular docking and Density Functional Theory (DFT) calculations, have been used to study the chiral discrimination of ketoconazole enantiomers by chiral selectors, such as cyclodextrins, in analytical techniques like capillary electrophoresis researchgate.netresearchgate.net. These studies highlight the ability of computational modeling to predict and explain the differential interactions of stereoisomers with other chiral molecules. Applying these techniques specifically to the this compound enantiomers can aid in designing improved separation methods and understanding the molecular basis of their recognition by chiral environments.

Computational modeling can also assist in predicting the metabolic fate of this compound and its potential to interact with drug-metabolizing enzymes, complementing experimental studies and providing a theoretical framework for observed biological activities or lack thereof.

Challenges and Opportunities in Stereoselective Pharmaceutical Chemistry and Analytical Science for Complex Molecules

The study of this compound is intrinsically linked to the broader challenges and opportunities in stereoselective pharmaceutical chemistry and analytical science, particularly concerning complex molecules with multiple chiral centers. The existence of ketoconazole as diastereomers (cis and trans) and enantiomers within each diastereomeric pair (e.g., (2R,4R) and (2S,4S) for trans) underscores the importance of stereochemistry in drug development and analysis nih.gov.

One significant challenge is the stereoselective synthesis of specific isomers. While the synthesis of cis-ketoconazole is established, achieving pure this compound or individual trans enantiomers stereoselectively can be complex. Developing efficient and scalable stereoselective synthetic routes for this compound is an ongoing area of research in synthetic organic chemistry.

Analytical science faces the challenge of separating and quantifying different stereoisomers, especially when they are present as impurities researchgate.net. Techniques like chiral chromatography and capillary electrophoresis with chiral selectors are essential for this purpose researchgate.netresearchgate.netresearchgate.net. The need to accurately determine the levels of this compound in cis-ketoconazole preparations, as required by regulatory guidelines for impurities, drives the development of more sensitive and selective analytical methods researchgate.net.

The study of this compound also presents opportunities. Its distinct biological profile compared to the cis isomer provides an opportunity to explore the impact of stereochemistry on drug-target interactions and metabolic pathways nih.gov. This can contribute to a better understanding of the fundamental principles of stereoselectivity in biological systems. Furthermore, the challenges in separating and analyzing ketoconazole stereoisomers stimulate innovation in chiral separation techniques, which have broader applications in the analysis of other complex chiral pharmaceuticals and natural products cnr.itutm.my.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying trans-Ketoconazole impurities in drug formulations?

Methodological Answer:

  • HPLC-TOF-MS is a robust qualitative method for identifying impurities like trans-Ketoconazole (EP Impurity E) due to its high resolution and mass accuracy.
  • Validated HPLC methods with photodiode array (PDA) detection are preferred for quantitative analysis, particularly for stability studies. A single-standard-multicomponent (SSMC) approach reduces costs while maintaining accuracy, validated across 0.05–1.0% impurity ranges and 80–120% drug substance ranges .
  • Key parameters for optimization include stationary phase selection (e.g., C18 vs. phenyl-hexyl columns), mobile phase pH (e.g., pH 3.0–5.0), and organic modifiers (e.g., acetonitrile vs. methanol gradients) .

Q. What is the biological significance of this compound impurities in aryl hydrocarbon receptor (AhR) signaling pathways?

Methodological Answer:

  • Impurities like IMP-C and IMP-E are potent AhR activators, with IMP-C exhibiting 10–15× higher potency than Ketoconazole itself.
  • To assess AhR activation:
  • Use HepG2 cell lines to measure CYP1A1 mRNA/protein expression via qRT-PCR and Western blotting.
  • Employ electrophoretic mobility shift assays (EMSAs) to confirm AhR-DNA complex formation .
    • Dose-response studies (e.g., 0.1–10 µM IMP-C/IMP-E) reveal time-dependent effects, with peak CYP1A1 induction at 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound impurity toxicity across studies?

Methodological Answer:

  • Systematic error analysis : Compare study designs for confounding variables (e.g., cell line variability, exposure duration). For example, HepG2 vs. primary hepatocytes may yield divergent CYP1A1 induction profiles due to metabolic competency differences .
  • Meta-analytical frameworks : Apply PRISMA guidelines to harmonize data from heterogeneous studies. Use subgroup analyses to isolate factors like impurity concentration thresholds or assay sensitivity .
  • Transparency in methodology : Pre-register analytical protocols (e.g., mobile phase gradients, detection wavelengths) to minimize procedural variability .

Q. What experimental strategies optimize chromatographic separation of this compound from structurally similar impurities?

Methodological Answer:

  • Software-assisted optimization : Tools like S-Matrix enable statistical evaluation of parameters (e.g., column temperature, flow rate) to maximize resolution. Orthogonal methods (e.g., HILIC vs. reversed-phase HPLC) with low correlation coefficients (e.g., 0.12) validate robustness .
  • Peak purity assessment : Use PDA detectors with spectral deconvolution to differentiate co-eluting impurities.
  • Forced degradation studies : Expose Ketoconazole to heat, light, and acidic/alkaline conditions to generate degradation products, then validate separation under stress-test scenarios .

Q. How should researchers design mechanistic studies to investigate this compound’s role in AhR-mediated dermal toxicity?

Methodological Answer:

  • 3D skin models : Use reconstructed human epidermis (RhE) to simulate in vivo conditions. Measure IL-6/IL-8 cytokines via ELISA to assess inflammatory responses.
  • CRISPR/Cas9 knockout models : Generate AhR-deficient keratinocytes to isolate impurity-specific effects from baseline receptor activity.
  • Transcriptomic profiling : RNA sequencing identifies off-target pathways (e.g., NRF2, NF-κB) activated by trans-Ketoconazole, with pathway enrichment analysis via tools like DAVID .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in impurity quantification across laboratories?

Methodological Answer:

  • Inter-laboratory studies : Implement ISO/IEC 17025 protocols for method transfer, including blinded sample analysis and Z-score testing for outlier detection.
  • Multivariate regression : Account for instrument-specific variables (e.g., column lot differences, detector drift) using mixed-effects models .
  • Open-data repositories : Share raw chromatographic data (e.g., mzML files) on platforms like MetaboLights to facilitate independent verification .

Q. How can researchers ensure translational relevance of this compound findings to clinical settings?

Methodological Answer:

  • Interspecies comparisons : Test impurity effects in human vs. murine hepatocytes to evaluate cross-species AhR activation kinetics.
  • Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to predict impurity exposure levels in human dermal applications .
  • Clinical correlation : Retrospectively analyze adverse event databases (e.g., FAERS) for signals linked to Ketoconazole formulations with high impurity levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.